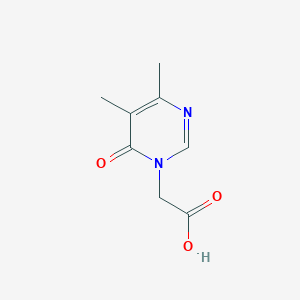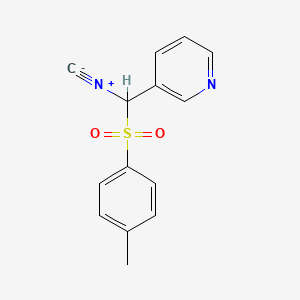
3-(Isocyano(tosyl)methyl)pyridine
描述
3-(Isocyano(tosyl)methyl)pyridine is a chemical compound characterized by the presence of an isocyanide group and a tosyl group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isocyano(tosyl)methyl)pyridine typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the isocyanide and tosyl groups. One common method is the dehydration of the corresponding formamide derivative, which results in the formation of the isocyanide group. The tosyl group can be introduced through subsequent reactions involving tosyl chloride and a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific reaction conditions to optimize the synthesis.
化学反应分析
Types of Reactions: 3-(Isocyano(tosyl)methyl)pyridine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions of this compound can lead to the formation of various products, including nitriles, oxazoles, imidazoles, and other heterocyclic compounds.
科学研究应用
3-(Isocyano(tosyl)methyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound's biological activity has been explored for potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to investigate its use in drug development and as a potential therapeutic agent.
Industry: Its unique chemical properties make it valuable in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3-(Isocyano(tosyl)methyl)pyridine exerts its effects involves its interaction with molecular targets and pathways. The isocyanide group can coordinate with metal ions, while the tosyl group can act as a leaving group in various reactions. These interactions contribute to the compound's biological and chemical activity.
相似化合物的比较
3-(Isocyano(tosyl)methyl)pyridine is similar to other compounds containing isocyanide and tosyl groups, such as TosMIC (p-toluenesulfonylmethyl isocyanide). its unique structural features and reactivity set it apart from these compounds. Other similar compounds include:
1-Chloro-3-(isocyano(tosyl)methyl)benzene
p-Toluenesulfonylmethyl isocyanide (TosMIC)
属性
IUPAC Name |
3-[isocyano-(4-methylphenyl)sulfonylmethyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-11-5-7-13(8-6-11)19(17,18)14(15-2)12-4-3-9-16-10-12/h3-10,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIQOYGYJOMSCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CN=CC=C2)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680924 | |
| Record name | 3-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067660-10-9 | |
| Record name | 3-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


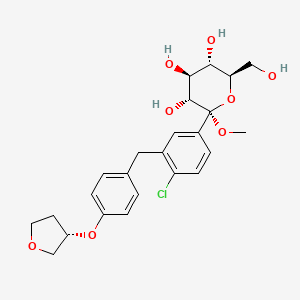
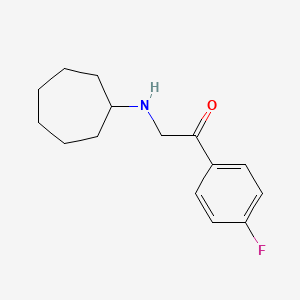
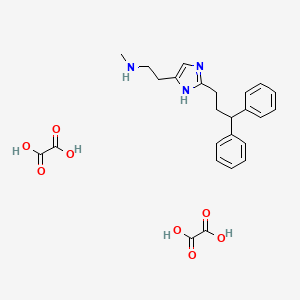
![{2-[(6-Pyridin-2-ylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1422003.png)
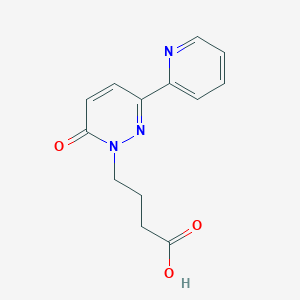
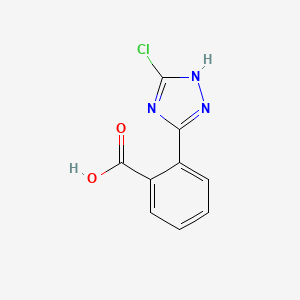

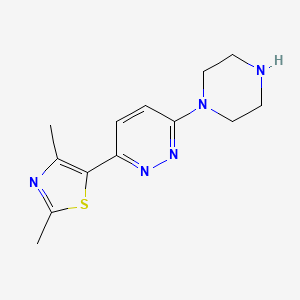
![2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422013.png)
![2-{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile](/img/structure/B1422014.png)
![2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B1422016.png)
![[3-(Tert-butoxy)phenyl]methanamine](/img/structure/B1422017.png)
![3-[(Cyclohexanesulfonyl)methyl]aniline](/img/structure/B1422019.png)
